3-(2,3-dibromophenyl)propanoic acid

Description

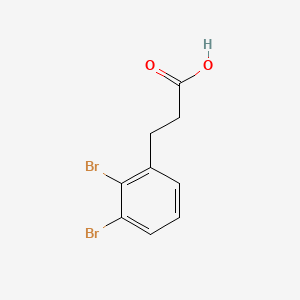

3-(2,3-Dibromophenyl)propanoic acid (IUPAC name: 2,3-dibromo-3-phenylpropanoic acid) is a brominated aromatic propanoic acid derivative. Its structure consists of a phenyl ring substituted with bromine atoms at positions 2 and 3, linked to a propanoic acid moiety.

Properties

IUPAC Name |

3-(2,3-dibromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYPZACUFTIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241002 | |

| Record name | 3-(2,3-Dibromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-39-5 | |

| Record name | 2,3-Dibromobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dibromophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dibromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-dibromophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,3-DIBROMOPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8II7W6PNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,3-dibromophenyl)propanoic acid can be synthesized through a multi-step process :

Reaction of 2,3-Dibromobenzaldehyde with Acetone: This step produces 2,3-dibromophenylacetone.

Reduction of 2,3-Dibromophenylacetone: The reduction process converts 2,3-dibromophenylacetone to 3-(2,3-dibromophenyl)propanol.

Acid-Catalyzed Reaction: Finally, 3-(2,3-dibromophenyl)propanol undergoes an acid-catalyzed reaction to yield 3-(2,3-dibromophenyl)propionic acid.

Industrial Production Methods

Industrial production methods for 3-(2,3-dibromophenyl)propionic acid typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dibromophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can produce alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

One notable application of 3-(2,3-dibromophenyl)propanoic acid is in its analysis through High-Performance Liquid Chromatography (HPLC). Utilizing a Newcrom R1 HPLC column, this compound can be effectively separated using a mobile phase composed of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies .

Organic Synthesis

Intermediate in Medicinal Chemistry:

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of compounds that exhibit biological activity, particularly in anticancer research. For instance, modifications of related compounds have shown promising results as histone deacetylase inhibitors (HDACIs), which are significant in cancer therapy .

Synthesis Processes:

The compound has been synthesized through various methods that highlight its versatility. For example, industrial synthesis methods have been documented that focus on the purification and yield optimization of 3-(2-bromophenyl)propionic acid derivatives. These processes are crucial for scaling up production for pharmaceutical applications .

Antiproliferative Effects:

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells. The IC50 values reported range from 0.69 μM to 11 μM, indicating that these compounds could be more effective than standard chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on structural modifications of this compound.

Environmental Impact Studies

Phytotoxicity Assessments:

Studies have also evaluated the environmental impacts of this compound. Research into its phytotoxic and mutagenic effects has been conducted to understand its implications in agricultural settings and its potential effects on plant growth and development .

Data Summary Table

Case Studies

-

Case Study 1: HPLC Analysis

A study utilizing HPLC for the separation of this compound demonstrated high efficiency in isolating impurities from pharmaceutical formulations. The method's scalability was emphasized for potential industrial applications. -

Case Study 2: Anticancer Research

In a series of experiments aimed at evaluating new anticancer agents based on this compound, researchers found that specific derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. This research underscores the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(2,3-dibromophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules, leading to desired outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of 3-(2,3-dibromophenyl)propanoic acid and related compounds:

Key Observations:

- Electron Effects: Bromine and nitro groups are electron-withdrawing, increasing the acidity of the propanoic acid group compared to unsubstituted analogs. Fluorine (in the 3-bromo-2-fluoro derivative) introduces polarity without significantly altering steric bulk .

- Lipophilicity: Bromine atoms enhance lipophilicity, which may improve membrane permeability in biological systems. The methylphenoxy group in 3-(4-methylphenoxy)propanoic acid provides moderate lipophilicity .

Biological Activity

3-(2,3-Dibromophenyl)propanoic acid, a compound with the chemical formula C9H8Br2O2 and CAS number 94201-39-5, has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a dibromophenyl substituent. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of propanoic acids demonstrated that compounds with similar structures showed significant activity against multidrug-resistant pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

- Gram-negative pathogens : MIC values from 8–64 µg/mL against strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

The presence of bromine atoms in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against resistant strains.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Preliminary results indicate that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and growth .

Study on Antimicrobial Efficacy

A detailed study assessed the antimicrobial activity of various derivatives, including this compound. The results highlighted its effectiveness against a spectrum of pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Pseudomonas aeruginosa | 16 - 64 |

| Acinetobacter baumannii | 32 - 64 |

This study underscores the compound's potential as a lead candidate for developing new antimicrobial agents targeting resistant bacteria.

Study on Anticancer Properties

Another investigation focused on the anticancer properties of related compounds derived from dibromophenyl structures. The findings indicated that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the dibromophenyl group allows for integration into microbial membranes, leading to increased permeability and cell death.

- Signal Pathway Modulation : The compound may influence pathways associated with apoptosis and cell cycle regulation in cancer cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2,3-dibromophenyl)propanoic acid, and what methodological challenges arise during its preparation?

- Answer : The compound can be synthesized via bromination of 3-phenylpropanoic acid derivatives or through cross-coupling reactions. A key challenge is regioselective bromination at the 2,3-positions of the phenyl ring. To address this, controlled reaction conditions (e.g., using N-bromosuccinimide in dichloromethane at 0–5°C) and catalysts like FeBr₃ are recommended . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of dibrominated byproducts.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aromatic protons at C2 and C3 appear as doublets due to bromine’s electron-withdrawing effects .

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis .

Q. What biological activities have been reported for this compound, and how can its bioactivity be assayed?

- Answer : Limited studies suggest potential enzyme inhibition (e.g., cyclooxygenase) due to structural similarity to hydrocinnamic acid derivatives. Assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.